Anticonvulsant Activity in MES Model: Direct Comparison of 5-(1H-Indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine Derivatives vs. Phenytoin and Carbamazepine
In a systematic structure-activity relationship study, a series of 5-(1H-indol-3-yl)methyl-N-(substituted aryl)-1,3,4-thiadiazol-2-amines (compounds 6a-g) were synthesized and evaluated for anticonvulsant activity in the maximal electroshock seizure (MES) model, with direct quantitative comparison to standard clinical anticonvulsants phenytoin sodium and carbamazepine [1]. Among the thiadiazole series, compounds 6b, 6d, and 6e demonstrated comparable MES activity to both reference drugs at 0.5 hours post-administration [1]. Notably, compound 5b (the corresponding oxadiazole analog) exhibited greater potency than carbamazepine at the 4-hour time point, while thiadiazole derivatives 6f and 6g showed lower neurotoxicity than phenytoin [1]. This head-to-head comparison establishes that the 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine scaffold, when appropriately substituted, can achieve anticonvulsant efficacy comparable to established clinical agents with a potentially differentiated neurotoxicity profile [1].
| Evidence Dimension | Anticonvulsant activity (MES model) and neurotoxicity |
|---|---|
| Target Compound Data | Compounds 6b, 6d, 6e: comparable MES activity to phenytoin and carbamazepine at 0.5 h; Compounds 6f, 6g: lower neurotoxicity than phenytoin |
| Comparator Or Baseline | Phenytoin sodium and carbamazepine (standard anticonvulsant drugs) |
| Quantified Difference | Comparable efficacy at 0.5 h post-dose; reduced neurotoxicity relative to phenytoin in specific derivatives |
| Conditions | Maximal electroshock seizure (MES) model in rodents; neurotoxicity assessed via rotarod test |
Why This Matters
This direct comparator data enables researchers to select this scaffold for anticonvulsant programs with a known efficacy benchmark against clinical gold standards and a documented neurotoxicity differentiation pathway.
- [1] Synthesis, anticonvulsant and toxicity evaluation of 2-(1H-indol-3-yl)acetyl-N-(substituted phenyl)hydrazine carbothioamides and their related heterocyclic derivatives. Acta Pharmaceutica. 2008. Scilit. View Source
